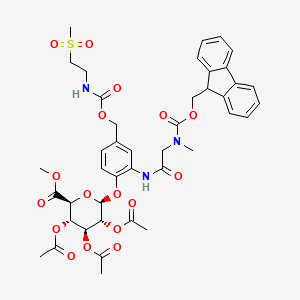
MAC glucuronide linker-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MAC Glucuronide Linker-1 (MAC-GL1) is a novel linker molecule that has been developed to enable the synthesis of glucuronide conjugates of small molecules. Glucuronidation is an important metabolic pathway in humans, and the ability to synthesize glucuronide conjugates of small molecules has been a long-standing challenge in drug discovery and development. MAC-GL1 is a new and innovative linker that enables the synthesis of glucuronide conjugates of small molecules in a single step, using a simple and efficient process.
Aplicaciones Científicas De Investigación
MAC glucuronide linker-1 has been used in a number of scientific research applications, including the synthesis of glucuronide conjugates of small molecules for drug discovery and development, and for the study of metabolic pathways. MAC glucuronide linker-1 has also been used in the synthesis of glucuronide conjugates of peptides and proteins for the study of protein-protein interactions.
Mecanismo De Acción
Target of Action
MAC glucuronide linker-1 is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
MAC glucuronide linker-1 is a cleavable linker . This means that it can be broken down within the body to release the attached drug . The cleavable nature of this linker allows for the selective release of the cytotoxic drug in the tumor environment, thereby reducing the impact on healthy cells .
Biochemical Pathways
The exact biochemical pathways affected by MAC glucuronide linker-1 depend on the specific drug that it is linked to in the ADC . The primary role of mac glucuronide linker-1 is to facilitate the delivery of the drug to the target cells . Once the ADC binds to the target cells, the linker is cleaved, releasing the drug to exert its cytotoxic effects .
Pharmacokinetics
The pharmacokinetic properties of MAC glucuronide linker-1 are largely determined by the characteristics of the ADC it forms . The linker itself is designed to be stable in the bloodstream, which helps to maintain the integrity of the ADC until it reaches the target cells . Once at the target site, the linker is cleaved to release the drug . The specifics of absorption, distribution, metabolism, and excretion (ADME) would depend on the properties of the individual ADC .
Result of Action
The result of the action of MAC glucuronide linker-1 is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the drug can be specifically directed to cells that express the antigen recognized by the antibody . This allows for a more targeted approach to cancer treatment, potentially reducing side effects and improving efficacy .
Action Environment
The action of MAC glucuronide linker-1 is influenced by the tumor microenvironment . The linker is designed to be cleaved specifically in the tumor environment, which is often characterized by lower pH and overexpression of certain enzymes . These conditions trigger the cleavage of the linker and the release of the drug . Therefore, the efficacy and stability of MAC glucuronide linker-1 and the ADC it forms can be influenced by factors such as the pH and enzymatic conditions within the tumor .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MAC glucuronide linker-1 for the synthesis of glucuronide conjugates of small molecules is that it is a simple and efficient process that can be completed in a single step. In addition, the glucuronide conjugates produced by MAC glucuronide linker-1 have been shown to be stable and to exhibit the same metabolic properties as native glucuronide conjugates. However, there are some limitations to the use of MAC glucuronide linker-1 for lab experiments, including the need for specific reagents and the potential for side reactions.
Direcciones Futuras
There are a number of potential future directions for the use of MAC glucuronide linker-1 in scientific research, including the development of new linkers and reagents for the synthesis of glucuronide conjugates of small molecules, the study of metabolic pathways and protein-protein interactions, the development of new methods for the synthesis of glucuronide conjugates of peptides and proteins, and the development of new technologies for the synthesis of glucuronide conjugates of larger molecules. In addition, there is potential for the use of MAC glucuronide linker-1 in the development of new drugs and therapeutic agents.
Métodos De Síntesis
The synthesis of MAC glucuronide linker-1 involves the formation of a macrolactone ring, which is then linked to a glucuronic acid moiety. The macrolactone ring is formed by the condensation of an aldehyde, an alcohol, and a carboxylic acid. The glucuronic acid moiety is linked to the macrolactone ring through an ester bond. The synthesis of MAC glucuronide linker-1 is a simple and efficient process that can be completed in a single step.
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]amino]-4-(2-methylsulfonylethylcarbamoyloxymethyl)phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H47N3O17S/c1-23(46)58-35-36(59-24(2)47)38(60-25(3)48)40(62-37(35)39(50)55-5)61-33-16-15-26(21-56-41(51)43-17-18-63(6,53)54)19-32(33)44-34(49)20-45(4)42(52)57-22-31-29-13-9-7-11-27(29)28-12-8-10-14-30(28)31/h7-16,19,31,35-38,40H,17-18,20-22H2,1-6H3,(H,43,51)(H,44,49)/t35-,36-,37-,38+,40+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCMXFVQNGHVML-KWMSUFDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)NCCS(=O)(=O)C)NC(=O)CN(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O17S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MAC glucuronide linker-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

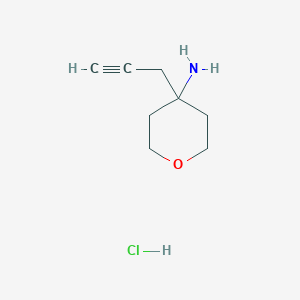
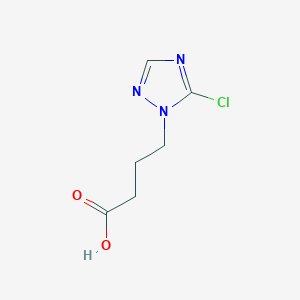
![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]-3-nitroaniline](/img/structure/B2781814.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

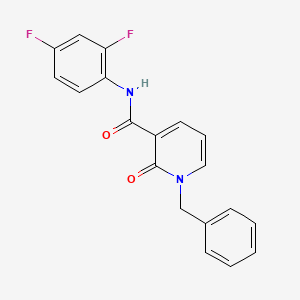
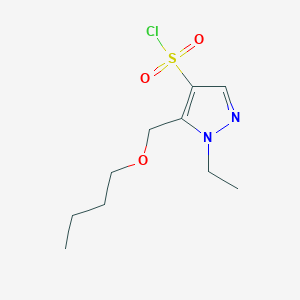
![2-chloro-N-[3-(3-methylphenoxy)propyl]acetamide](/img/structure/B2781834.png)